

C-DIM12: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: C-DIM12

Cat. No.: B1668760

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Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a modified phytochemical that has emerged as a significant modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **C-DIM12**. It details its potent anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

The orphan nuclear receptor Nurr1 is a critical regulator of inflammatory gene expression in glial cells and is essential for the development, maintenance, and survival of dopaminergic neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurr1 remains elusive.[1] This has spurred the development of synthetic ligands, such as **C-DIM12**, to modulate its activity for therapeutic benefit. **C-DIM12** was identified as a potent Nurr1 activator that exhibits neuroprotective properties in models of Parkinson's disease and has also demonstrated anti-tumor and anti-autophagy effects in cancer models.

Physicochemical Properties

Property	Value	Reference
Chemical Name	3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole]	
Synonyms	DIM-C-pPhCl	
Molecular Formula	C23H17ClN2	
Molecular Weight	356.85 g/mol	
Purity	≥98% (HPLC)	
Solubility	Soluble to 100 mM in DMSO and ethanol	
CAS Number	178946-89-9	

Mechanism of Action

C-DIM12 functions as a potent and specific activator of Nurr1. Its primary mechanism involves the modulation of inflammatory and apoptotic signaling pathways.

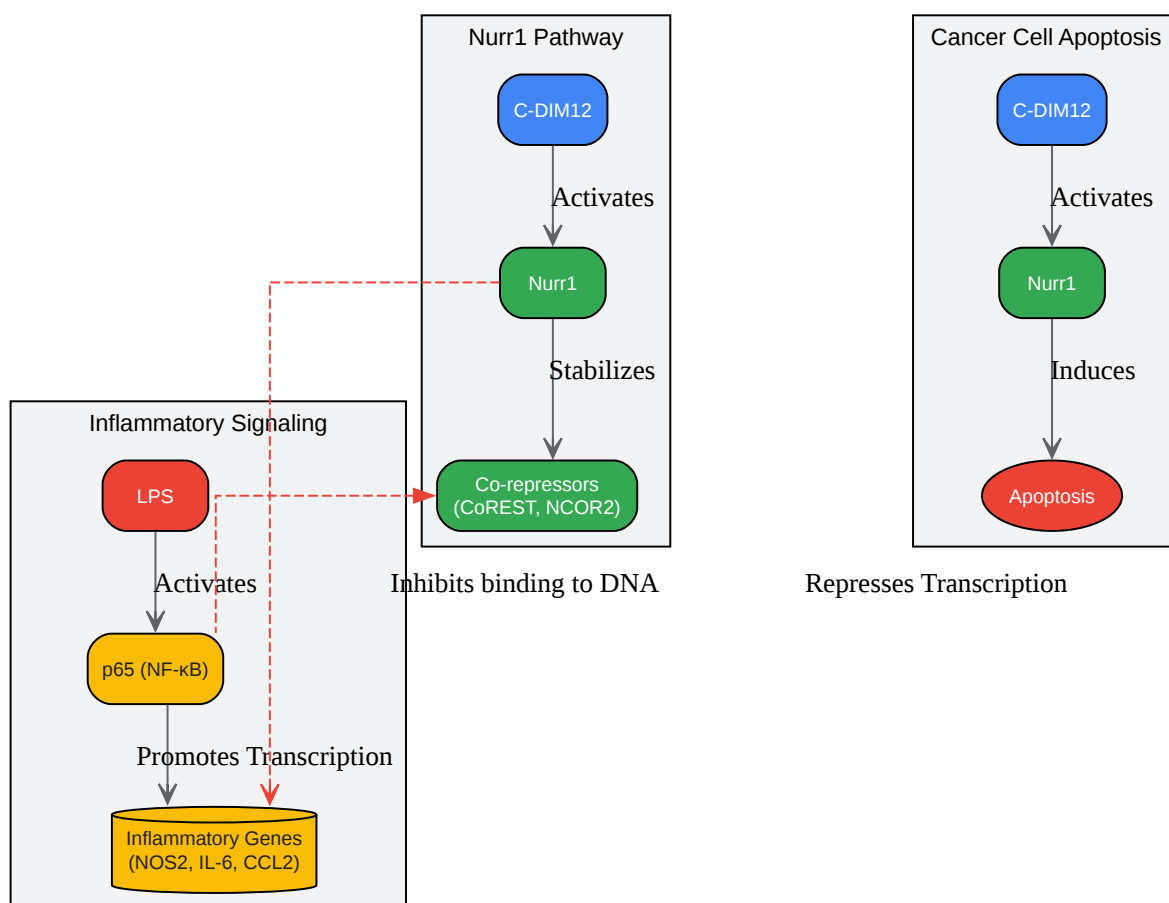
Anti-inflammatory Effects via NF-κB Inhibition

C-DIM12 suppresses the expression of NF-κB-regulated inflammatory genes in glial cells. This is achieved by stabilizing nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). **C-DIM12** has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding to the NOS2 promoter while concurrently enhancing the binding of Nurr1 to the same site.

Nurr1-Mediated Apoptosis in Cancer Cells

In cancer cells, **C-DIM12** stimulates the Nurr1-mediated apoptosis axis. This pro-apoptotic activity contributes to its anti-tumor effects observed in preclinical models of bladder and pancreatic cancer.

Signaling Pathway Diagram



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C-DIM12 signaling pathways.

Preclinical Pharmacokinetics

Pharmacokinetic studies have demonstrated that **C-DIM12** has high oral bioavailability and readily distributes to the central nervous system.

Pharmacokinetic Parameters in Mice

Species	Dose	Route	Cmax (ng/mL)	t1/2 (min)	AUC (ng/mL* min)	Brain:Plasma Ratio (AUC)	Reference
C57BL/6 Mice	25 mg/kg	i.g.	Plasma: ~150	Plasma: ~120	Plasma: ~20,000	~3	
Brain: ~450	Brain: ~240	Brain: ~60,000					

Pharmacokinetic Studies in Dogs

Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.

Preclinical Efficacy

C-DIM12 has demonstrated significant efficacy in various preclinical models of neurodegenerative diseases and cancer.

Neuroprotective Effects in Parkinson's Disease Models

In the MPTP-induced mouse model of Parkinson's disease, oral administration of **C-DIM12** has been shown to be neuroprotective.

Animal Model	Dose	Administration	Key Findings	Reference
MPTP-induced Parkinsonism (C57BL/6 mice)	25 mg/kg/day for 14 days	Intragastric gavage	Protected against the loss of dopaminergic neurons in the substantia nigra pars compacta and DA terminals in the striatum. Maintained a ramified phenotype in microglia and suppressed astrocyte activation.	

Efficacy in Intracerebral Hemorrhage (ICH) Models

C-DIM12 has shown therapeutic effects in a mouse model of intracerebral hemorrhage.

Animal Model	Dose	Administration	Key Findings	Reference
Collagenase-induced ICH (ICR mice)	50-100 mg/kg	Intraperitoneal injection (three times) or Oral gavage	Attenuated brain inflammation, improved functional recovery, and prevented neuron loss. Suppressed activation of microglia/macrophages and expression of inflammatory mediators.	

Anti-Tumor and Anti-Autophagy Effects

C-DIM12 has been shown to inhibit tumor growth and autophagy, and induce apoptosis in cancer models.

Animal Model	Dose	Administration	Key Findings	Reference
NURR1-KO cells orthotopic xenograft	30 mg/kg for 30 days	Intraperitoneal injection	Inhibited tumor growth and autophagy, and induced apoptosis.	

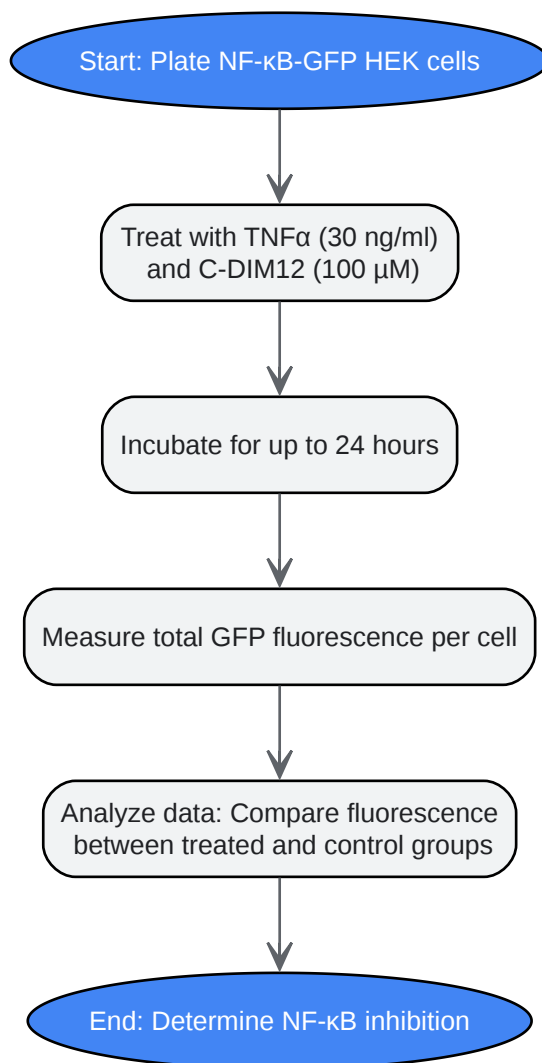
Experimental Protocols

In Vitro NF-κB Reporter Assay

Objective: To quantify the effect of **C-DIM12** on NF-κB activation.

Methodology:

- Cell Line: NF- κ B-GFP (green fluorescent protein) reporter HEK cells.
- Treatment: Cells are exposed to 30 ng/ml of TNF α in the presence of 100 μ M **C-DIM12** for up to 24 hours.
- Analysis: Total GFP fluorescence per cell is measured to determine the level of NF- κ B activation. A reduction in GFP fluorescence indicates inhibition of NF- κ B.



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NF- κ B reporter assay workflow.

In Vivo MPTP-Induced Parkinsonism Model

Objective: To evaluate the neuroprotective effects of **C-DIM12** in a mouse model of Parkinson's disease.

Methodology:

- Animal Model: C57BL/6 male mice.
- Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14 days.
- Treatment: **C-DIM12** is administered daily at a dose of 25 mg/kg via intragastric gavage for 14 days.
- Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra pars compacta and striatum, as well as for assessment of glial activation.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of **C-DIM12** in mice.

Methodology:

- Animal Model: Male C57BL/6 mice (27-30 g).
- Administration: **C-DIM12** is administered at 25 mg/kg dissolved in corn oil via intragastric gavage.
- Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Midbrain tissue and trunk blood (for plasma) are collected.
- Analysis: **C-DIM12** concentrations in brain and plasma samples are determined using liquid chromatography-mass spectrometry (LC-MS).

Safety and Toxicology

Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1 mice, **C-DIM12** was administered orogastrically for 7 days at doses of 50, 200, and 300

mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While lower doses were well-tolerated, the highest doses in both species resulted in modest liver pathology.

Conclusion

C-DIM12 is a promising Nurr1 activator with a well-defined mechanism of action involving the inhibition of NF- κ B-mediated inflammation and the induction of apoptosis in cancer cells. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development. Future studies should focus on optimizing dosing regimens, further elucidating its off-target effects, and advancing towards clinical evaluation.

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